2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride - 1228880-37-2

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Catalog Number: EVT-1758916
CAS Number: 1228880-37-2
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives (SD-1–17)

  • Compound Description: This series of novel compounds was designed using a molecular hybridization approach and synthesized for their potential use as multifunctional agents to combat Alzheimer's disease []. Compounds SD-4 and SD-6 specifically demonstrated promising multifunctional inhibitory profiles against acetylcholinesterase (hAChE), butyrylcholinesterase (hBChE), and β-secretase 1 (hBACE-1) enzymes in vitro, as well as anti-amyloid beta (Aβ) aggregation potential []. Notably, compound SD-6 showed efficacy in ameliorating cognitive and memory function in scopolamine- and Aβ-induced behavioral rat models of Alzheimer's disease [].
  • Relevance: This series of compounds, including SD-4 and SD-6, share the core structure of a 5-phenyl-1,3,4-oxadiazole ring with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride. The presence of various substituents and modifications on the acetamide nitrogen and the thioether linkage contributes to their diverse biological activities [].

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: These compounds feature a 1,3,4-oxadiazole core substituted at the 2-position with a thioacetamide moiety, further substituted with various un/substituted phenyl rings []. This series was synthesized and screened for their antibacterial potential, with a majority exhibiting potent activity []. Additionally, they displayed modest cytotoxicity as determined by hemolytic activity [].
  • Compound Description: This study involved the synthesis of novel naphtho-furan derivatives, including the two named compounds and their precursors []. These compounds were designed and prepared through a multistep synthesis utilizing ethyl-1-acetamidonaphtho[2,1-b]furan-2-carboxyate and ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate as starting materials []. Their structures were characterized by mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR) []. Biological evaluation revealed that these compounds exhibit good antibacterial and antifungal activities [].

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound, synthesized from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, features a 1,3,4-oxadiazole ring connected to a phenyl group through a thioether linkage [, ]. Its structure was elucidated using single-crystal X-ray diffraction and NMR spectroscopy [, ].

1-Isonicotinoyl-4-phenylthiosemicarbazide

  • Compound Description: This compound is a thiosemicarbazide derivative synthesized from isonicotinic hydrazide and phenyl isothiocyanate []. It serves as a precursor to two heterocyclic compounds: N-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hydrochloride (an oxadiazole derivative) and 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (a triazole derivative) [].
  • Compound Description: These complexes utilize 4-trifluoromethylphenylpyridine as the main ligand and various 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands coordinated to an iridium (III) center []. They were developed as green phosphors for organic light-emitting diodes (OLEDs) due to their promising luminescence properties [].
  • Compound Description: These complexes utilize 2-phenylpyridine (Pt1) or 2-(4-trifluoromethyl)phenylpyridine (Pt2) as the main ligand and 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as the ancillary ligand coordinated to a platinum(II) center []. They were developed as green phosphors for OLEDs due to their good luminescence efficiencies and device performance [].

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds features a 1,3,4-oxadiazole ring linked to a 1,3-thiazole moiety through a thioacetamide bridge []. They were evaluated for enzyme inhibition against cholinesterases and α-glucosidase enzymes and exhibited promising activity []. Additionally, they displayed low cytotoxicity in the brine shrimp assay [].

2-(5-(Substituted phenyl)-(1,3,4)oxadiazol-2-yl)-benzoxazoles

  • Compound Description: This series of compounds comprises a benzoxazole ring directly linked to a 1,3,4-oxadiazole ring, which is further substituted with various groups on the phenyl ring at the 5-position []. The compounds were synthesized and characterized using IR, 1H NMR, and mass spectrometry. Their biological activities have not been reported in the provided abstract.

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: These compounds are comprised of a chromen-2-one core (coumarin) attached to a 1,3,4-oxadiazole ring bearing a phenyl substituent at the 5-position []. Their anticonvulsant activity was evaluated using maximal electroshock (MES) and pentylenetetrazol (PTZ) models, and they demonstrated promising results [].

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)methylene α,ω-Bisfunctionalized 3- and 4-PEG

  • Compound Description: These compounds are described as "azaheterocycle-based bolas," featuring two heteroaromatic cores (a 1,3,4-oxadiazole and a 1,2,3-triazole) linked by a polyethylene glycol (PEG) chain []. These bolas were studied for their potential as fluorescent chemosensors due to their "turn-off" fluorescence response toward electron-deficient species, including nitro-explosive components and Hg2+ cations [].

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative containing a furan ring at the 5-position and a phenylamino group at the 2-position []. It was obtained through the cyclization of a substituted thiosemicarbazide in the presence of manganese(II) acetate []. The crystal structure was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and π-π interactions [].

4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one Derivatives

  • Compound Description: This series of compounds incorporates both 1,3,4-oxadiazole and 1,3,4-thiadiazole rings within an azetidin-2-one scaffold []. These derivatives were synthesized and evaluated for their anticancer, antimicrobial, and antioxidant properties [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

  • Compound Description: This series of compounds features an indolizine core substituted with a 4-fluorobenzoyl group at the 3-position and a 5-phenyl-1,3,4-oxadiazole moiety at the 1-position []. The compounds were evaluated for their anticancer activity against the MCF-7 cell line and their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans [].

2-(Arylamino)-2-(5-aryl-1-ethenyl-1,3,4-oxadiazol-2-yl)propyl Benzoates (or 4-Bromobenzoates)

  • Compound Description: These sterically congested 1,3,4-oxadiazole derivatives were efficiently synthesized through a one-pot, four-component reaction involving N-isocyaniminotriphenylphosphorane, 2-oxopropyl benzoate (or 4-bromobenzoate), (E)-cinnamic acids, and primary amines [, ]. The reaction proceeds smoothly at room temperature under neutral conditions [, ].

N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This series of novel N-acetylated derivatives incorporates a 1,8-naphthyridine ring system linked to a 1,3,4-oxadiazole ring []. These compounds were synthesized and characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry []. Biological evaluation revealed that these compounds exhibit antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans [].

N-Benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine Derivatives

  • Compound Description: These densely functionalized compounds feature a central methanamine moiety connected to a phenyl ring, a benzyl group, and a 5-phenyl-1,3,4-oxadiazole ring []. They were efficiently prepared through a catalyst-free, one-pot, four-component reaction involving (N-isocyanimino)triphenylphosphorane, benzylamine, benzaldehyde derivatives, and various carboxylic acids [].

2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

  • Compound Description: These compounds contain a thioacetamide linker connecting a 5-phenyl-1,3,4-oxadiazole ring to a variety of N-alkyl/aryl substituents []. They were synthesized and characterized using EI-MS, IR, and 1H-NMR spectroscopy []. The compounds exhibited varying degrees of antimicrobial activity against selected microbial species, with one compound showing particularly potent activity []. The series generally displayed low hemolytic activity, suggesting low toxicity [].

1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring linked to a 4-bromophenyl group through a thioether bridge and further substituted with a pyridin-3-yl group at the 5-position []. Its crystal structure was analyzed using X-ray diffraction, and its intermolecular interactions were studied using Hirshfeld surface analysis [].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

  • Compound Description: This study focuses on VNI, an inhibitor of protozoan CYP51 that cures Chagas disease, and its derivatives designed to target fungal infections []. These VNI derivatives retain the core structure of VNI while incorporating modifications to enhance their antifungal activity against Aspergillus fumigatus and Candida albicans [].

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: These novel bi-heterocyclic propanamides feature a 1,3,4-oxadiazole ring linked to a 1,3-thiazole moiety through a thiopropanamide bridge []. They were synthesized and found to exhibit promising urease inhibitory activity []. Furthermore, these compounds showed low cytotoxicity in hemolysis assays [].

N-[5‐(4‐Substituted)phenyl‐1,3,4‐oxadiazol‐2‐yl]‐2‐(Substituted)‐Acetamides

  • Compound Description: This series of novel acetamides contains a substituted 1,3,4-oxadiazole moiety and was synthesized from 5-aryl-2-chloroacetamido-1,3,4-oxadiazoles and various secondary amines []. Their local anesthetic potential was investigated using the rabbit corneal reflex method and the guinea pig's wheal derm method, with lidocaine as the standard drug []. Notably, several compounds exhibited significant local anesthetic activity [].

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives

  • Compound Description: This series of new propionitrile derivatives incorporates a piperazine ring linked to a 1,3,4-oxadiazole ring system, which is further connected to a substituted phenyl group []. They were synthesized and characterized using 1H NMR, 13C NMR, and mass spectrometry []. The compounds were screened for their anticonvulsant activity against maximal electroshock (MES) seizures and their neurotoxic effects were evaluated using the rotorod test []. Several compounds exhibited potent anticonvulsant activity without neurotoxicity at the tested doses [].

1-(4-Methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone

  • Compound Description: This novel heterocyclic compound incorporates a 1,3,4-oxadiazole ring linked to a 4-methoxyphenyl group through a thioether bridge and further substituted with a naphthalen-1-yloxy group at the 5-position []. Its chemical structure was characterized using FTIR spectroscopy, and its crystal structure was determined using single-crystal X-ray diffraction []. The compound's optical and thermal properties were also investigated [].

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds combines a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core with a 5-phenyl-1,3,4-oxadiazole moiety at the 6-position, further decorated with various alkyl substituents at the 1-position []. The synthesis involved a multistep approach, and the compounds were characterized using 1H NMR spectroscopy, chromato-mass spectrometry, and elemental microanalysis []. Antimicrobial activity screening revealed that some compounds exhibited activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis [].

N-(furan-2-yl)-1-(5-substituted)phenyl-1,3,4-oxadiazol-2-yl)methanimines

  • Compound Description: This series of novel methanimine derivatives features a furan ring linked to a 1,3,4-oxadiazole ring system through a methanimine bridge, and the oxadiazole ring is further substituted with a substituted phenyl group at the 5-position []. These compounds were synthesized, characterized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis (H37Rv) strain using the Alamar Blue assay []. Toxicity profiles were predicted using in silico methods [].

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound contains a 1,3,4-oxadiazole ring linked to a phenyl ring through an amine group at the 2-position, and the oxadiazole ring is further substituted with a 5-(4-chlorophenyl)isoxazol-3-yl group at the 5-position []. Its crystal structure was determined by X-ray diffraction, revealing the presence of π-π stacking interactions and N-H…N interactions between adjacent molecules in the crystal lattice [].

5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a 2-methylfuran ring at the 5-position and a phenylamino group at the 2-position []. The crystal structure, determined by X-ray diffraction, reveals the presence of intermolecular hydrogen bonds and π-π interactions contributing to its solid-state packing [].

1-(2-(Pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

  • Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring substituted with a pyridin-2-yl group at the 2-position, a pyridin-3-yl group at the 5-position, and an ethanone moiety at the 3-position []. The crystal structure of this compound was determined using X-ray diffraction analysis [].

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives

  • Compound Description: This series of compounds features a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group at the 5-position and a substituted amine group at the 2-position []. These derivatives were synthesized and characterized using various analytical techniques, including LCMS, TLC, IR, and 1H NMR spectroscopy []. The compounds were tested for their in vitro anticancer activity against three human tumor cell lines (Hela, Hep-G2, and MCF7) []. Notably, some compounds exhibited selectivity towards liver cancer cells [].

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine Derivatives

  • Compound Description: This study focuses on a series of compounds featuring a cyclobutane ring substituted with a dibenzylamine group and a 1,3,4-oxadiazole moiety bearing an aryl substituent at the 5-position []. These derivatives were synthesized via a one-pot, four-component reaction involving cyclobutanone, dibenzylamine, (N-isocyanimino)triphenylphosphorane, and various aromatic carboxylic acids [].

Lanthanide Complexes of {(5-Phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid

  • Compound Description: This study investigates a series of lanthanide complexes coordinated to {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid as a ligand []. These complexes were characterized using various spectroscopic techniques, including FTIR, UV-Vis, mass spectrometry, 1H NMR, and 13C NMR, as well as magnetic susceptibility and conductivity measurements []. The complexes exhibited significant antibacterial activity, particularly against Escherichia coli [].

1-(5-(4-Methoxyphenyl)-(1,3,4)oxadiazol-2-yl)piperazine Derivatives

  • Compound Description: This series of compounds features a piperazine ring linked to a 1,3,4-oxadiazole ring, which is further substituted with a 4-methoxyphenyl group at the 5-position []. These derivatives were evaluated for their in vitro antioxidant activity using 2,2-diphenyl-1-picrylhydrazyl (DPPH•), hydroxyl radical (OH•), and nitric oxide radical (NO•) scavenging assays []. The study found that these compounds exhibited promising antioxidant activity, with varying degrees of potency against the tested free radicals [].

Properties

CAS Number

1228880-37-2

Product Name

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C10H11N3O.ClH/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H

InChI Key

SLCLJFOYUOWVCB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCN.Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.